molecular formula C11H11NOSSe B14563625 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide CAS No. 61776-25-8

2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B14563625
CAS No.: 61776-25-8
M. Wt: 284.25 g/mol
InChI Key: MARDXNGKMLFRAK-UHFFFAOYSA-N
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Description

2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide is an organic compound that features a benzoselenophene ring attached to a sulfanyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide typically involves the reaction of 1-benzoselenophen-2-ylmethanethiol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and acetamide groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide
  • 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide
  • Lansoprazole sulfide

Uniqueness

2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide is unique due to the presence of the benzoselenophene ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

61776-25-8

Molecular Formula

C11H11NOSSe

Molecular Weight

284.25 g/mol

IUPAC Name

2-(1-benzoselenophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C11H11NOSSe/c12-11(13)7-14-6-9-5-8-3-1-2-4-10(8)15-9/h1-5H,6-7H2,(H2,12,13)

InChI Key

MARDXNGKMLFRAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)CSCC(=O)N

Origin of Product

United States

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